
Tetraphenylstibanium benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylstibanium benzenesulfonate is an organometallic compound that combines the properties of tetraphenylstibanium and benzenesulfonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylstibanium benzenesulfonate typically involves the reaction of tetraphenylstibanium chloride with sodium benzenesulfonate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenylstibanium benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stibonic acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state stibanes.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products Formed:
Oxidation: Stibonic acid derivatives.
Reduction: Lower oxidation state stibanes.
Substitution: Various substituted stibanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetraphenylstibanium benzenesulfonate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tetraphenylstibanium benzenesulfonate involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it useful in various chemical processes.
Comparación Con Compuestos Similares
Tetraphenylstibonium Chloride: Similar in structure but lacks the benzenesulfonate group.
Tetraphenylphosphonium Benzenesulfonate: Similar in structure but contains phosphorus instead of antimony.
Uniqueness: Tetraphenylstibanium benzenesulfonate is unique due to the presence of both tetraphenylstibanium and benzenesulfonate groups, which impart distinct chemical properties and reactivity
Propiedades
Número CAS |
104316-51-0 |
|---|---|
Fórmula molecular |
C30H25O3SSb |
Peso molecular |
587.3 g/mol |
Nombre IUPAC |
benzenesulfonate;tetraphenylstibanium |
InChI |
InChI=1S/C6H6O3S.4C6H5.Sb/c7-10(8,9)6-4-2-1-3-5-6;4*1-2-4-6-5-3-1;/h1-5H,(H,7,8,9);4*1-5H;/q;;;;;+1/p-1 |
Clave InChI |
SZVCYUICHRUBSB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


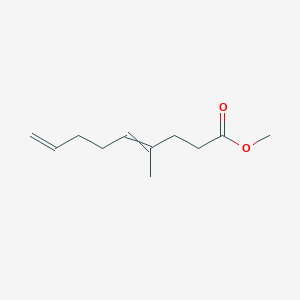
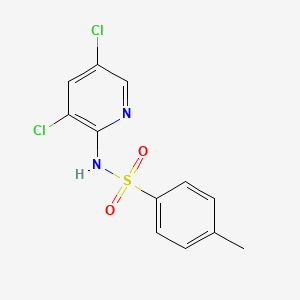
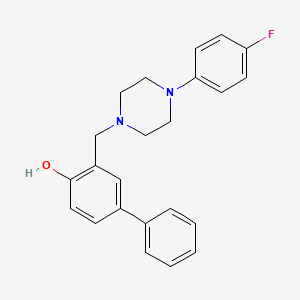
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
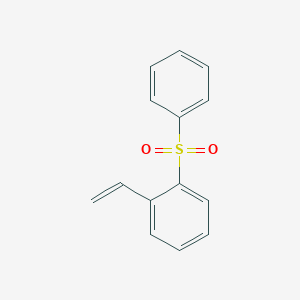
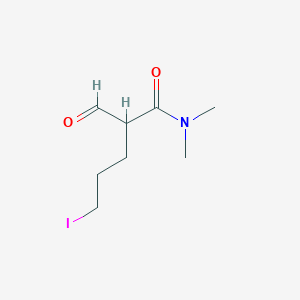
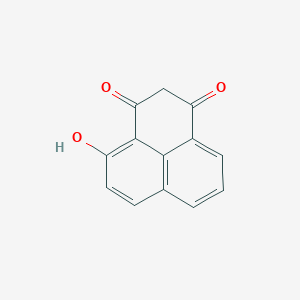
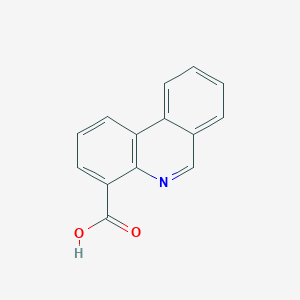
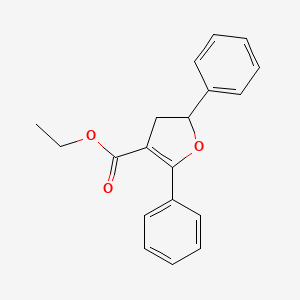
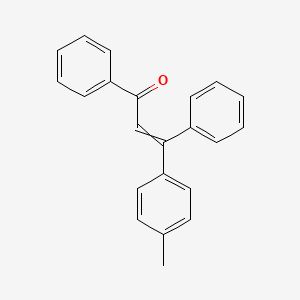
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
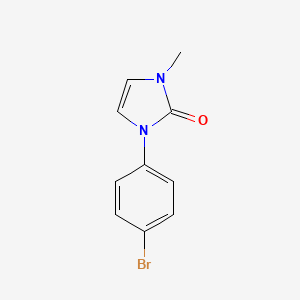
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
